N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-(4-Benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 4-benzylphenyl group and at position 2 with a 5,6-dihydro-1,4-dioxine carboxamide moiety. The thiazole core is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability, while the 1,4-dioxine ring contributes to electronic modulation and solubility . Structural confirmation of this compound would rely on spectral techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, as seen in analogous thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(19-13-25-10-11-26-19)23-21-22-18(14-27-21)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZIVRBBRNSYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiazole ring and a dioxine moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays and studies. Key findings include:
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies on similar thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The introduction of benzyl groups enhances these properties by improving lipophilicity and membrane permeability .
2. Anticancer Properties
Thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the MAPK pathway and the inhibition of specific enzymes involved in tumor proliferation .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiazole-based compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
4. Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in metabolic disorders or obesity management .
Research Findings and Case Studies
A comprehensive analysis of existing literature reveals several studies focused on the biological activity of thiazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Carboxamide Moieties
The compound shares structural similarities with several derivatives reported in the literature:
Key Observations :
- Heterocyclic Variations : Replacement of the 1,4-dioxine carboxamide with a hydrazine moiety (as in ) shifts biological activity toward cardioprotection, highlighting the critical role of the carboxamide group in target specificity .
- Enzyme Inhibition : Compound 14a (3-phenyl-dioxine carboxamide) exhibits moderate carbonic anhydrase (hCA II) inhibition, suggesting that the benzylphenyl analog could display enhanced or diminished activity depending on steric and electronic effects .
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
